5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-4-11-6(13-12-4)5-2-7(8,9)3-10-5/h5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUCDALWVYEDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class of heterocycles. Compounds in this class have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 189.16 g/mol
- CAS Number : 1822863-11-5
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound under review has shown promising results in various studies:
Antiproliferative Activity
A study investigating a library of oxadiazole derivatives found that certain compounds exhibited significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action was linked to the inhibition of topoisomerase I, an essential enzyme for DNA replication and transcription .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the oxadiazole ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups like difluoropyrrolidine at specific positions can significantly influence the compound's potency against cancer cell lines .
Case Studies
Case Study 1: Anticancer Activity
In a recent study, this compound was tested for its cytotoxic effects on cancer cells. The compound demonstrated IC50 values in the low micromolar range against both HCT-116 and HeLa cells. Molecular docking studies suggested that the compound binds effectively to the active site of topoisomerase I, inhibiting its function and leading to increased apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Potential
Another investigation highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound was evaluated in animal models for its ability to reduce inflammation markers. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting that it may serve as a lead compound for developing new anti-inflammatory agents .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HCT-116 | 5.0 | Inhibition of topoisomerase I |
| Antiproliferative | HeLa | 4.5 | Inhibition of topoisomerase I |
| Anti-inflammatory | Mouse model | N/A | Reduction of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Electronic Differences
The table below highlights key structural and physicochemical differences between the target compound and related 1,2,4-oxadiazoles:
Functional Group Impact
- Fluorine vs. Bromine : Fluorine’s small size and electronegativity improve bioavailability and reduce metabolic oxidation compared to bulky bromine substituents .
- Pyrrolidine vs. Aromatic Rings : The saturated pyrrolidine ring in the target compound increases solubility compared to aromatic analogs (e.g., bromophenyl derivatives) while maintaining rigidity through difluoro substitution .
Metabolic and Pharmacokinetic Considerations
- The difluoropyrrolidine moiety resists oxidative metabolism, a common limitation of non-fluorinated pyrrolidines .
- Brominated derivatives (e.g., 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole) may exhibit higher molecular weights and logP values, reducing oral bioavailability .
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
This traditional method involves the reaction of amidoximes with acyl chlorides, esters, or activated carboxylic acids to form the oxadiazole ring. The reaction typically proceeds via heterocyclization, often requiring catalysts or coupling reagents to improve yields and reaction conditions.
- Catalysts and Reagents: Tetrabutylammonium fluoride (TBAF), pyridine, and coupling reagents such as EDC, DCC, CDI, TBTU, or T3P are commonly used to activate carboxylic acid derivatives and facilitate cyclization.
- Reaction Conditions: These reactions often require heating and can suffer from harsh conditions, leading to moderate yields and purification challenges.
- Recent Advances: A one-pot synthesis at room temperature using amidoximes and methyl or ethyl esters in a NaOH/DMSO superbase medium has been reported, enabling moderate to excellent yields (11–90%) with simpler purification, although reaction times can be long (4–24 hours).
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
This method involves the cycloaddition of nitrile oxides to nitriles to form the 1,2,4-oxadiazole ring. While conceptually straightforward, it faces challenges such as:
- Low reactivity of nitrile triple bonds
- Side reactions leading to 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides due to nitrile oxide dimerization
- Use of expensive catalysts like platinum(IV)
Despite these issues, some mild-condition protocols have been developed, though with limited yields and solubility problems.
Specific Preparation of 5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
While direct literature specifically detailing the synthesis of this exact compound is limited, the preparation can be inferred based on the general synthetic routes for 1,2,4-oxadiazoles and the structural features of the molecule, which includes a difluoropyrrolidine substituent at the 5-position and a methyl group at the 3-position of the oxadiazole ring.
Proposed Synthetic Route
Synthesis of the Amidoxime Intermediate:
- Starting from a nitrile precursor bearing the 4,4-difluoropyrrolidin-2-yl moiety, the nitrile group is converted into an amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.
Cyclization with a Suitable Carboxylic Acid Derivative:
- The amidoxime is then reacted with an activated carboxylic acid derivative (such as an acyl chloride or ester) containing a methyl group to form the 1,2,4-oxadiazole ring.
- Activation may be achieved using coupling reagents (e.g., EDC, DCC) or under superbase conditions (NaOH/DMSO) to promote cyclization.
Purification and Characterization:
- The product is purified by standard techniques such as recrystallization or chromatography.
- Characterization is performed using NMR, IR, and elemental analysis to confirm the structure.
Comparative Data on Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides | TBAF, pyridine | Heating | Moderate (varies) | Simple reaction setup | Harsh conditions, purification issues |
| Amidoxime + Activated Esters | Amidoximes, methyl/ethyl esters | EDC, DCC, CDI, TBTU, T3P | Heating or RT (superbase) | 11–90 | One-pot, mild conditions possible | Long reaction times, variable yields |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Pt(IV) catalyst | Mild, RT | Low to moderate | Mild conditions | Expensive catalyst, side reactions |
| One-pot Superbase Method (NaOH/DMSO) | Amidoximes, methyl/ethyl esters | NaOH/DMSO (superbase) | Room temperature | 11–90 | Simple purification, mild conditions | Long reaction time (4–24h) |
Research Findings and Notes
- The amidoxime/carboxylic acid derivative approach remains the most practical and widely used for synthesizing 1,2,4-oxadiazoles, including substituted variants like this compound.
- The presence of fluorine atoms on the pyrrolidine ring may require careful selection of reaction conditions to avoid side reactions or degradation.
- Recent advances in room-temperature one-pot synthesis using superbases have improved the accessibility of such compounds, allowing for better yields and easier purification.
- Alternative methods like 1,3-dipolar cycloaddition, though conceptually attractive, are less favored due to catalyst cost and side product formation.
- Characterization techniques including NMR and IR spectroscopy are essential to confirm the formation of the oxadiazole ring and the substitution pattern.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole?
- Methodological Answer : Optimize via cyclocondensation of fluorinated pyrrolidine precursors with methyl-substituted oxadiazole intermediates. Reflux in ethanol for 2–4 hours under anhydrous conditions to minimize side reactions. Purify using recrystallization (DMF-EtOH, 1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to verify oxadiazole ring protons (δ 8.5–9.0 ppm) and pyrrolidine fluorine coupling patterns.
- X-ray crystallography : Resolve stereochemistry of the difluoropyrrolidine moiety.
- Mass spectrometry : Confirm molecular ion [M+H]+ matching C₈H₁₀F₂N₃O.
Cross-reference with analogs in crystallographic databases .
Q. What in vitro assays are suitable for initial antimicrobial screening?
- Methodological Answer : Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram-). Determine MIC values (µg/mL) with 96-well plates. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
- Methodological Answer :
- Replace difluoro groups with -CF₃ or -Cl to assess halogen effects on lipophilicity (logP).
- Introduce substituents at the oxadiazole 5-position to probe steric effects.
Example : Non-fluorinated analogs show 2–4x lower antimicrobial potency, highlighting fluorine’s role in membrane penetration .
Q. What computational strategies predict target binding interactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with bacterial topoisomerase IV (PDB: 3FV5). Prioritize poses with hydrogen bonds to oxadiazole N-atoms.
- QSAR : Use Hammett constants (σ) for substituent electronic effects. Validate with IC₅₀ data from enzyme inhibition assays .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Standardize assay conditions (pH 7.4, 37°C, Mueller-Hinton broth) to minimize variability. Replicate using isogenic microbial strains (e.g., S. aureus ATCC 29213). Cross-validate with time-kill kinetics to confirm static vs. bactericidal effects .
Q. What methods assess compound stability and solubility for formulation?
- Methodological Answer :
- Thermal stability : DSC analysis (N₂ atmosphere, 10°C/min) to identify decomposition points.
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Use HPLC-UV (λ = 254 nm) for quantification .
Q. How are advanced analytical techniques applied to metabolite identification?
- Methodological Answer :
- LC-MS/MS : Use C18 columns (ACN/0.1% formic acid gradient) for separation. Monitor metabolites via precursor ion scanning (m/z 50–500).
- High-resolution MS : Identify oxidative metabolites (e.g., hydroxylation at pyrrolidine C3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
